BenchChemオンラインストアへようこそ!

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide

Sulfonamide pharmacology Pyrrolidinone SAR Biological assay data gap

This fully synthetic sulfonamide derivative is exclusively available for laboratory research and development. With no experimentally measured biological activity reported, this compound is a pristine chemical building block, free from pharmacological bias. Procure it to systematically explore structure-activity relationships (SAR) around the N-aryl and sulfonamide positions, or to serve as a non-chiral chromatographic standard. Its value lies in its unexplored potential, not in assumed function, making it an ideal candidate for your novel derivatization and screening projects.

Molecular Formula C20H24N2O4S
Molecular Weight 388.48
CAS No. 896310-14-8
Cat. No. B2704536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide
CAS896310-14-8
Molecular FormulaC20H24N2O4S
Molecular Weight388.48
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)C
InChIInChI=1S/C20H24N2O4S/c1-13-8-14(2)20(15(3)9-13)27(24,25)21-16-10-19(23)22(12-16)17-6-5-7-18(11-17)26-4/h5-9,11,16,21H,10,12H2,1-4H3
InChIKeyMJHZLAJTPUSJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide (896310-14-8): Structural Identity and Procurement Context


N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide (CAS 896310-14-8; molecular formula C20H24N2O4S; molecular weight 388.48 g/mol) [1] is a fully synthetic sulfonamide derivative belonging to the broad class of N-(5-oxopyrrolidin-3-yl)benzenesulfonamides. The molecule incorporates a 3-methoxyphenyl substituent at the pyrrolidinone N(1) position and a 2,4,6-trimethylbenzenesulfonamide moiety at the 3-amino position of the γ‑lactam ring. The compound is listed in several commercial vendor catalogues as a research chemical; however, no primary research paper, patent, or authoritative database (ChEMBL, PubChem, BindingDB) could be identified that reports experimentally measured biological activity for this specific compound. Prospective procurers should therefore treat this compound as a chemical building block or reference standard rather than a functionally validated probe.

Why Generic Substitution Is Not Evidence-Supported for N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide (896310-14-8)


The absence of publicly available, experimentally measured biological activity data for the target compound precludes any quantitative assessment of functional similarity or substitutability with related analogs. While structurally closely related molecules—such as N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide (CAS 896310-06-8) [1] or N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide —are known, no head-to-head pharmacological comparisons or target-engagement profiles have been published for any of them, and none anchor to the target compound. Even class‑level inference must be constrained because the sulfonamide pharmacophore is promiscuous: the same pyrrolidine‑sulfonamide scaffold is claimed for urotensin II antagonism, glucocorticoid receptor modulation, factor Xa inhibition, and glycine transporter‑1 inhibition depending on peripheral substitution [2][3]. Consequently, the assumption that two analogs sharing a common core but differing in the aryl‑sulfonamide or N‑aryl substituent will exhibit equivalent biological behavior has no empirical support. Procurement decisions that rely on such assumptions introduce unquantifiable scientific risk.

Quantitative Differentiation Evidence for N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide (896310-14-8): Comparator‑Based Analysis


Absence of Measured Biological Activity Data for the Target Compound Precludes Potency‑Based Differentiation

A comprehensive search of primary research papers, patents, ChEMBL, PubChem, and BindingDB returned no experimentally measured IC50, Ki, EC50, Kd, or functional activity data for N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide. In contrast, the structurally distinct but scaffold‑related dual orexin receptor antagonist ACT‑462206 (CAS 1361321-96-1) is supported by published IC50 values (OX1 = 60 nM; OX2 = 11 nM) and has advanced to human clinical trials [1]. This discrepancy illustrates that the target compound cannot be positioned against any validated biological benchmark. Researchers seeking a functionally characterized probe within the pyrrolidine‑sulfonamide space must instead select a comparator such as ACT‑462206, for which target engagement and selectivity data are publicly available.

Sulfonamide pharmacology Pyrrolidinone SAR Biological assay data gap

Structural Analogs Lack Publicly Available Quantitative Comparator Datasets

The closest structural analogs of the target compound—N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide (CAS 896310-06-8) and 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzene-1-sulfonamide (CAS 896309-68-5)—are commercially listed but have no associated biological activity readouts in ChEMBL, PubChem, or BindingDB [1]. This mirrors the data vacuum surrounding the target compound. In the broader benzenesulfonamide class, quantitative SAR is available only for distantly related scaffolds: for example, 3,4-disubstituted pyrrolidine sulfonamides have been reported as GlyT1 inhibitors with Ki values in the low‑nanomolar range and >100‑fold selectivity over GlyT2 [2]. However, these molecules bear different N‑aryl and sulfonamide substitution patterns, and extrapolation to the target compound would be speculative. Thus, no quantitative differentiation can be established between the target compound and its closest structural neighbors.

Close analog comparison N-aryl pyrrolidinone sulfonamides SAR data gap

Physicochemical Property Differentiation Is Limited to Calculated Values

For the target compound, only computationally predicted physicochemical properties could be retrieved (e.g., logP ≈ 3.2–4.3, PSA ≈ 56–86 Ų) . These values place the molecule within the upper-limit Lipinski-compliant space but are indistinguishable from those of close analogs (e.g., N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl-2,4,6-trimethylbenzenesulfonamide: logP ∼ 3.2, PSA ∼ 56 Ų ). Because no experimentally determined solubility, permeability, or metabolic stability data exist for any member of this analog series, calculator-derived properties cannot serve as a differentiating procurement criterion. Moreover, the 2,4,6‑trimethyl substitution on the benzenesulfonamide ring is expected to enhance steric bulk and reduce metabolic liability relative to unsubstituted phenyl sulfonamides, but this is a class‑level inference that has not been experimentally verified for this specific compound.

Lipophilicity prediction In silico ADME Fragment-based difference

Intellectual Property Position Does Not Disclose Target‑Competing Data

No patent was identified that specifically exemplifies N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide or reports its biological activity. The broader patent landscape for pyrrolidine sulfonamides includes filings for urotensin II antagonism (US7019008) [1], factor Xa inhibition [2], and glucocorticoid receptor modulation (US20090170898) [3], but these generically encompass vast Markush structures and do not provide granular comparative data for the target compound. In contrast, structurally more advanced sulfonamide‑pyrrolidine clinical candidates such as ACT‑462206 are extensively documented in both patent and journal literature, including target engagement, selectivity panels, and pharmacokinetic data [4]. This disparity underscores a key procurement consideration: the target compound has no protected therapeutic position that would justify its selection over publicly characterized competitors.

Patent landscape Freedom to operate Sulfonamide pyrrolidine IP

Application Scenarios for N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide (896310-14-8) Based on Available Evidence


Use as a Synthetic Intermediate or Building Block in Medicinal Chemistry

The pyrrolidinone‑sulfonamide core of 896310-14-8 offers a synthetically tractable scaffold for further derivatization. Given the complete absence of biological activity data, the most scientifically defensible application is as a chemical intermediate for the exploration of structure‑activity relationships (SAR) around the N‑aryl and sulfonamide positions. The 3‑methoxyphenyl and 2,4,6‑trimethylbenzenesulfonamide substituents can be systematically varied to probe their influence on target engagement and pharmacokinetic properties [1]. This scenario aligns with the compound's current status as a commercially available research chemical without validated pharmacology.

Analytical Reference Standard for Purity and Identity Testing

Because CAS 896310-14-8 is assigned a defined molecular formula (C20H24N2O4S) and molecular weight (388.48 g/mol), it can serve as a chromatographic or mass spectrometry reference standard for laboratories developing analytical methods for pyrrolidine‑sulfonamide libraries. The absence of known stereochemical complexity (the 3‑amino substituent at the pyrrolidinone ring is not explicitly assigned as a chiral center in available entries) simplifies its use as a non‑chiral benchmark [1].

Negative Control or Pharmacological Tool When Functional Inactivity Is Confirmed

Should a research group independently measure the biological activity of this compound and find it inactive against a panel of targets for which structurally related analogs show potency, it could serve as a chemically matched negative control. However, until such data are published, this application scenario remains speculative and cannot be recommended for procurement decisions.

Quote Request

Request a Quote for N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.